
3-(Butylamino)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Butylamino)-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a butylamino group attached to the second carbon of a propanoic acid backbone, with a methyl group on the third carbon
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-2-methylpropanoic acid can be achieved through several methods. One common approach involves the reaction of 2-methylpropanoic acid with butylamine under controlled conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent such as methanol or ethanol. The reaction conditions, including temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters and can significantly increase the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Butylamino)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-(Butylamino)-2-methylpropanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3-(Butylamino)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes such as cell signaling, metabolism, and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Butylamino)-2-methylbutanoic acid
- 3-(Butylamino)-2-methylpentanoic acid
- 3-(Butylamino)-2-methylhexanoic acid
Uniqueness
3-(Butylamino)-2-methylpropanoic acid is unique due to its specific structural features, including the position of the butylamino and methyl groups. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
740758-59-2 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
3-(butylamino)-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-3-4-5-9-6-7(2)8(10)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
Clave InChI |
IJKHVVXXNCBXAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


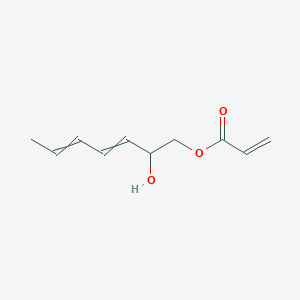
![Benzamide, 2-amino-N-[2-(dimethylamino)ethyl]-N-(2-iodophenyl)-](/img/structure/B14216618.png)
![2,7-Dimethyl-1,4,6,9-tetraoxa-5-germaspiro[4.4]nonane](/img/structure/B14216621.png)
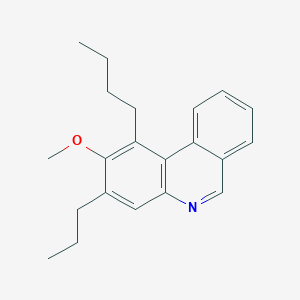
![3-fluoro-N-{[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}benzamide](/img/structure/B14216626.png)
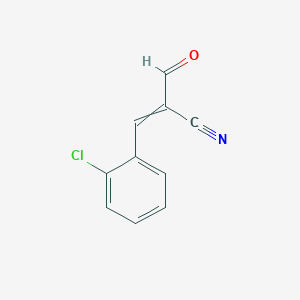
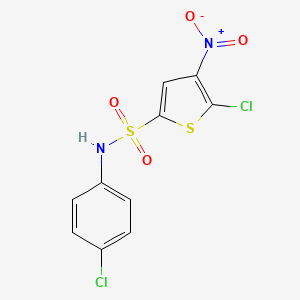
![7,8-Nonadien-1-one, 5-hydroxy-1-phenyl-7-[(trimethylsilyl)methyl]-](/img/structure/B14216657.png)
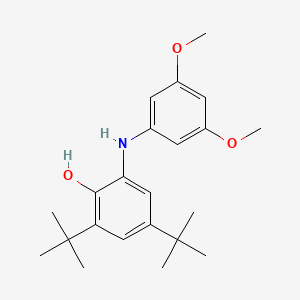
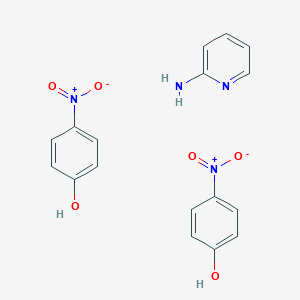
![5-Amino-3-[2-(piperidin-1-yl)anilino]-1H-pyrazole-4-carbonitrile](/img/structure/B14216675.png)
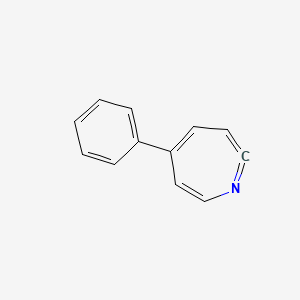
![1,1,1,3,3,3-Hexamethyl-2-(trimethylsilyl)-2-[(triphenylsilyl)sulfanyl]trisilane](/img/structure/B14216689.png)
![6,6'-Diiodo-2,2',4,4'-tetramethyl[1,1'-biphenyl]-3,3'-dithiol](/img/structure/B14216690.png)
